Methyl(pent-4-en-1-yl)amine

Overview

Description

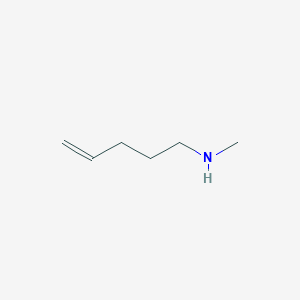

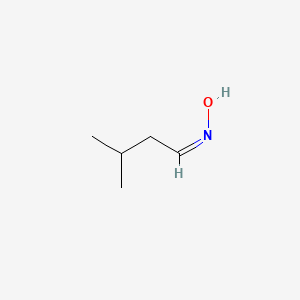

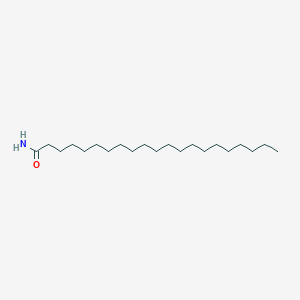

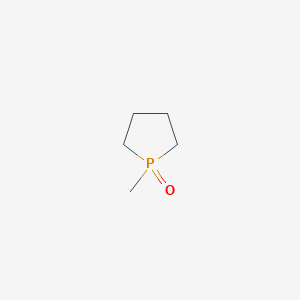

Methyl(pent-4-en-1-yl)amine is a chemical compound with the molecular formula C6H13N . It is also known as N-methyl-N-(4-pentenyl)amine . The compound is available in two forms: as a liquid and as a hydrochloride salt in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13N/c1-3-4-5-6-7-2/h3,7H,1,4-6H2,2H3 . This indicates that the molecule consists of a pent-4-en-1-yl group attached to a methylamine group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 99.18 . The compound is a liquid at room temperature . The hydrochloride salt form of the compound is a powder .Scientific Research Applications

Grignard Reagent Reactions In a study by Silver et al. (1960), Methyl(pent-4-en-1-yl)amine was involved in the observation of rearrangements while attempting to synthesize 4-penten-2-ylamine through Grignard reagent reactions. This demonstrates its role in organic synthesis, particularly in the formation and transformation of Grignard reagents (Silver, Shafer, Nordlander, Rüchardt, & Roberts, 1960).

Synthesis of N-Methyl- and N-Alkylamines Senthamarai et al. (2018) discussed the synthesis of N-Methyl- and N-alkylamines, which are crucial in life-science molecules, using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts. The process involves reductive amination and is significant in the production of various N-methylated and N-alkylated amines, including this compound (Senthamarai, Murugesan, Natte, Kalevaru, Neumann, Kamer, & Jagadeesh, 2018).

Formation from Lysine in Food Chemistry Nikolov and Yaylayan (2010) investigated the formation of Pent-4-en-1-amine from lysine, highlighting its significance in food chemistry. This study showed how lysine, in the presence of sugars, can lead to the formation of Pent-4-en-1-amine, which is important in understanding the Maillard reaction and its implications in food products (Nikolov & Yaylayan, 2010).

Lewis Acid-Catalyzed Ring-Opening Reactions Lifchits and Charette (2008) described the application of this compound in the Lewis acid-catalyzed ring-opening of activated cyclopropanes. This methodology is significant in the synthesis of complex molecules, demonstrating the role of this compound in enhancing synthetic pathways (Lifchits & Charette, 2008).

Mechanism of Action

Target of Action

Methyl(pent-4-en-1-yl)amine is a synthetic compound Structurally similar compounds, such as mdmb-4en-pinaca, are known to bind to cannabinoid (cb1) receptors as full and potent agonists . The CB1 receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.

Mode of Action

Based on its structural similarity to mdmb-4en-pinaca, it can be hypothesized that it might interact with its targets (potentially the cb1 receptors) as an agonist . Agonists bind to receptors and activate them to produce a biological response.

Biochemical Pathways

If it acts on the cb1 receptors like its structurally similar compounds, it could potentially affect the endocannabinoid system’s pathways . The endocannabinoid system is involved in regulating a variety of physiological and cognitive processes.

Result of Action

An unpublished animal study indicates that mdmb-4en-pinaca, a structurally similar compound, can produce the characteristic effects of cb1 cannabinoid agonists such as hypothermia and lethargy .

Action Environment

It is generally known that factors such as temperature, ph, and the presence of other substances can affect the stability and efficacy of chemical compounds .

Safety and Hazards

Methyl(pent-4-en-1-yl)amine is classified as a dangerous substance. It has been assigned the GHS02, GHS05, and GHS07 pictograms, indicating that it is flammable, corrosive, and harmful if swallowed or inhaled . The compound can cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name |

N-methylpent-4-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-3-4-5-6-7-2/h3,7H,1,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQULHOYRZBAPJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337298 | |

| Record name | N-methylpent-4-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5831-72-1 | |

| Record name | N-methylpent-4-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Propene, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-](/img/structure/B3054058.png)